molecular formula C15H22N6O3S2 B2906454 (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034402-03-2

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2906454
CAS No.: 2034402-03-2
M. Wt: 398.5
InChI Key: GKBOBSDSQCRLOI-UHFFFAOYSA-N
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Description

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H22N6O3S2 and its molecular weight is 398.5. The purity is usually 95%.
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Biological Activity

The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that combines a pyrazole moiety with a diazepane and a thiadiazole structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N4O4S2C_{16}H_{22}N_4O_4S_2, with a molecular weight of approximately 394.50 g/mol. The structural features include:

  • Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
  • Diazepane Structure : Often associated with neuroactive compounds.
  • Thiadiazole Moiety : Recognized for its antimicrobial and anticancer activities.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptotic pathways in cancer cells.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance:

  • Compounds derived from thiadiazole scaffolds showed significant cytotoxicity with IC50 values in the low micromolar range (e.g., IC50=2.32mug/mLIC_{50}=2.32\\mu g/mL for certain derivatives) .

The mechanism often involves:

  • Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Increasing the Bax/Bcl-2 ratio and activating caspases leading to programmed cell death.

Antimicrobial Activity

Compounds featuring thiadiazole and pyrazole rings have been reported to exhibit antimicrobial properties against various pathogens. The specific activity against bacteria and fungi remains an area of active research.

Case Studies

  • In Vitro Studies : A study on related compounds demonstrated that modifications in the substituents significantly influenced their anticancer potency. For example, increasing lipophilicity through alkyl substitutions enhanced activity against MCF-7 cells .
  • In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives could selectively target tumor cells in animal models, suggesting potential for further development as targeted therapies .

Comparative Analysis

A comparison with structurally similar compounds reveals that the presence of both pyrazole and diazepane moieties may confer unique biological properties:

Compound NameStructureNotable ActivityIC50 Value
Compound APyrazole-DiazepaneAnticancer5.36 µg/mL
Compound BThiadiazole-PiperazineAntimicrobial10.10 µg/mL
Target CompoundPyrazole-Diazepane-ThiadiazoleAnticancer/AntimicrobialTBD

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O3S2/c1-3-5-13-14(25-18-17-13)15(22)20-6-4-7-21(9-8-20)26(23,24)12-10-16-19(2)11-12/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBOBSDSQCRLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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